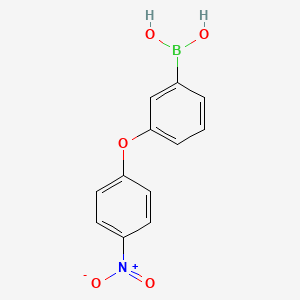

(3-(4-Nitrophenoxy)phenyl)boronic acid

概要

説明

(3-(4-Nitrophenoxy)phenyl)boronic acid: is an organic compound with the molecular formula C12H10BNO5. It is a boronic acid derivative that features a nitrophenoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Nitrophenoxy)phenyl)boronic acid typically involves the reaction of 4-nitrophenol with phenylboronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often involve the use of a base such as potassium carbonate in an aqueous or organic solvent, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow synthesis .

化学反応の分析

Types of Reactions: (3-(4-Nitrophenoxy)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amino-substituted phenylboronic acids.

Substitution: Various substituted phenylboronic acids depending on the electrophile used.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula , featuring a boron atom bonded to a phenyl group and two hydroxyl groups. The presence of a nitrophenoxy substituent enhances its reactivity, making it suitable for diverse applications. The sp²-hybridized boron atom contributes to its unique chemical interactions with biomolecules, which are pivotal for its functionality in biological contexts.

Anticancer Activity

Boronic acids, including (3-(4-Nitrophenoxy)phenyl)boronic acid, have shown promise in anticancer therapies due to their ability to inhibit proteasomes, which are crucial for regulating protein degradation within cells. For instance, studies indicate that boronic acid derivatives can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Case Study: Bortezomib Development

- Objective: To evaluate the efficacy of boronic acids as proteasome inhibitors.

- Findings: Bortezomib, a dipeptidyl boronic acid derived from this class, demonstrated significant cytotoxicity against multiple myeloma and was approved for clinical use. The mechanism involves selective inhibition of the 26S proteasome, leading to apoptosis in cancer cells .

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Bortezomib in multiple myeloma | Assess safety and efficacy of proteasome inhibition | Phase 1/2 | Approved |

| Combination therapy with ixazomib for sarcoma | Evaluate safety of drug combination | Phase 1 | Ongoing |

Enzyme Inhibition

The boronic acid functionality allows this compound to interact reversibly with certain enzymes. This property can be harnessed for developing selective enzyme inhibitors or modulators of protein-protein interactions.

Example: RNase A Delivery

- Method: Boronation of RNase A to enhance cellular uptake.

- Outcome: The boronated enzyme showed five times higher uptake in cells compared to non-boronated forms, demonstrating potential for targeted delivery systems in cancer therapy .

Molecular Recognition

Boronic acids are known for their ability to form reversible covalent bonds with diols and sugars, making them useful as molecular sensors and receptors.

Case Study: Sensor Development

- Application: this compound was employed as a selective receptor for glucose detection.

- Results: The compound exhibited high selectivity and sensitivity towards glucose, paving the way for potential applications in diabetes monitoring technologies .

Drug Delivery Systems

The compound's ability to form complexes with biomolecules can be exploited in drug delivery systems, enhancing the therapeutic index of drugs by improving their solubility and stability.

Example: Targeted Delivery Mechanisms

- Research Focus: Using boron-based compounds to enhance the delivery of chemotherapeutics.

- Findings: Boronated compounds showed improved cellular uptake and specificity, reducing off-target effects while maintaining therapeutic efficacy .

Supramolecular Chemistry

This compound can participate in dynamic covalent chemistry, enabling the design of responsive materials.

Case Study: Responsive Polymers

作用機序

The mechanism of action of (3-(4-Nitrophenoxy)phenyl)boronic acid primarily involves its ability to participate in covalent bonding with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its use in sensor design and drug delivery systems. The nitrophenoxy group can undergo various chemical transformations, further expanding the compound’s utility in synthetic chemistry.

類似化合物との比較

Phenylboronic acid: Lacks the nitrophenoxy group, making it less versatile in certain reactions.

4-Nitrophenylboronic acid: Similar in structure but lacks the additional phenoxy linkage, which can affect its reactivity and applications.

Uniqueness: (3-(4-Nitrophenoxy)phenyl)boronic acid is unique due to the presence of both the nitrophenoxy and boronic acid groups, which provide a combination of reactivity and functionality not found in simpler boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials .

生物活性

(3-(4-Nitrophenoxy)phenyl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structural formula of this compound can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 233.02 g/mol

- InChI Key : OASVXBRTNVFKFS-UHFFFAOYSA-N

Boronic acids, including this compound, are known to interact with diols in glycoproteins, leading to the formation of cyclic esters. This interaction is crucial for various biological processes, including:

- Enzyme Inhibition : Boronic acids can inhibit enzymes such as lactate dehydrogenase, which is implicated in cancer cell proliferation .

- Targeting Glycoproteins : They have been utilized for the selective enrichment and immobilization of glycoproteins due to their ability to form reversible bonds with cis-diols .

Biological Activity and Therapeutic Potential

- Anticancer Activity :

- Immunosuppressive Effects :

- Glycoprotein Interaction :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits lactate dehydrogenase | |

| Immunosuppression | Suppresses B cell proliferation | |

| Glycoprotein Binding | Selectively captures glycopeptides |

Case Study 1: Anticancer Applications

A study demonstrated that derivatives of boronic acids could inhibit lactate dehydrogenase activity in cancer cells, leading to reduced proliferation rates. The specific compound this compound was highlighted for its potential role as an anticancer agent due to its selectivity and potency.

Case Study 2: Immunomodulatory Effects

Research conducted on various boronic acid derivatives showed that they could selectively inhibit B cell activation without affecting T cell function. This property makes them suitable candidates for developing therapies aimed at treating autoimmune disorders while minimizing side effects associated with broader immunosuppressive agents .

特性

IUPAC Name |

[3-(4-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQNBOHRIBZDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674404 | |

| Record name | [3-(4-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-93-7 | |

| Record name | B-[3-(4-Nitrophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(4-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。